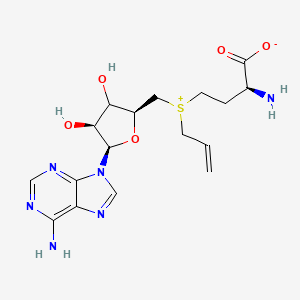
Allylic-SAM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allylic-SAM, also known as S-adenosyl methionine analog, is a compound used primarily for the enrichment and detection of methyltransferase target sites in RNA. It is a derivative of S-adenosyl methionine, which plays a crucial role in various biological processes, including methylation reactions. This compound is particularly valuable in scientific research for its ability to facilitate the study of RNA modifications and methylation patterns.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Allylic-SAM involves several steps. One common method includes the following steps :
Starting Material: S-adenosyl-L-homocysteine.
Reagents: Acetic acid, formic acid, silver perchlorate, and allyl bromide.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The crude product is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
Allylic-SAM undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can participate in substitution reactions, where the allylic group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Allylic-SAM has numerous applications in scientific research, including :
Chemistry: Used to study methylation reactions and the role of methyltransferases.
Biology: Facilitates the detection and enrichment of methyltransferase target sites in RNA.
Medicine: Helps in understanding the role of RNA modifications in various diseases.
Industry: Used in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
Allylic-SAM functions as an analog of S-adenosyl methionine, interacting with methyltransferases to facilitate the transfer of methyl groups to RNA. The compound binds to the active site of the enzyme, mimicking the natural substrate and allowing for the study of methylation processes. The molecular targets include RNA molecules, and the pathways involved are primarily related to RNA methylation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-adenosyl methionine (SAM): The natural substrate for methyltransferases.
Propargyl-SAM: Another analog used for similar purposes.
Methyl-SAM: Used in studies of methylation reactions.
Uniqueness
Allylic-SAM is unique due to its specific structure, which allows for the selective labeling and detection of methyltransferase target sites in RNA. This specificity makes it a valuable tool in studying RNA modifications and understanding the role of methylation in various biological processes .
Eigenschaften
Molekularformel |
C17H24N6O5S |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
(2S)-2-amino-4-[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-prop-2-enylsulfonio]butanoate |
InChI |
InChI=1S/C17H24N6O5S/c1-2-4-29(5-3-9(18)17(26)27)6-10-12(24)13(25)16(28-10)23-8-22-11-14(19)20-7-21-15(11)23/h2,7-10,12-13,16,24-25H,1,3-6,18H2,(H2-,19,20,21,26,27)/t9-,10+,12?,13-,16+,29?/m0/s1 |
InChI-Schlüssel |
GFGYWGPRDTVIHL-HJDMPBIMSA-N |
Isomerische SMILES |
C=CC[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
C=CC[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



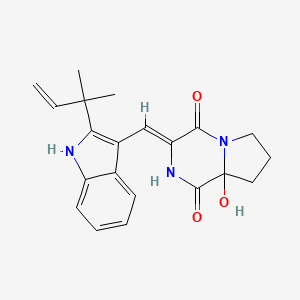
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
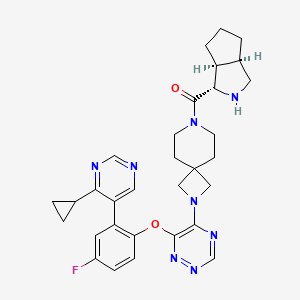
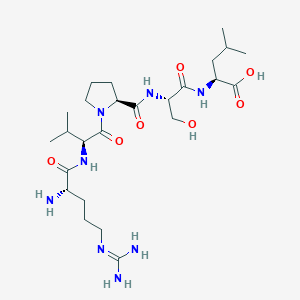
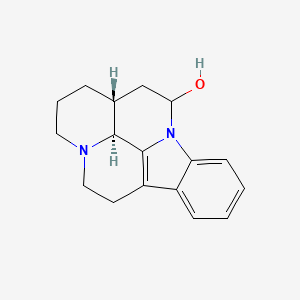
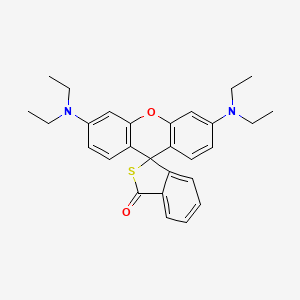
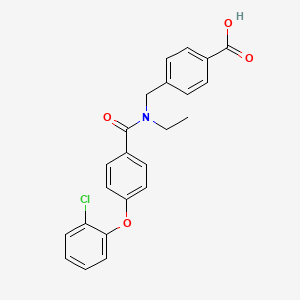
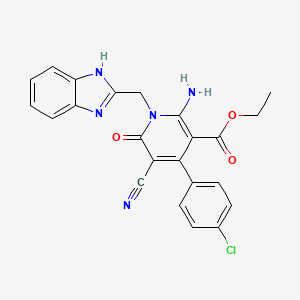

![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)
